L-ribono-1,4-lactone
Overview
Description
L-ribono-1,4-lactone is a monosaccharide carbohydrate beta-lactone . It can function as a reagent and is a building block in chiral acrylics, cyclopentenones, and oxabicyclic systems . It is also used in the synthesis of many diverse nucleoside analogues .
Synthesis Analysis
Aldonolactones, including L-ribono-1,4-lactone, are typically synthesized by selective anomeric oxidation of unprotected aldoses with bromine . Another method for the preparation of sugar lactones is the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .Molecular Structure Analysis
The L-ribono-1,4-lactone molecule contains a total of 18 bond(s). There are 10 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 ester(s) (aliphatic), 3 hydroxyl group(s), 1 primary alcohol(s), and 2 secondary alcohol(s) .Chemical Reactions Analysis
A novel lactonase from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390) was characterized to catalyze the hydrolysis of D-xylono-1,4-lactone-5-phosphate and L-arabino-1,4-lactone-5-phosphate .Physical And Chemical Properties Analysis
The L-ribono-1,4-lactone molecule consists of 8 Hydrogen atom(s), 5 Carbon atom(s) and 5 Oxygen atom(s) - a total of 18 atom(s). The molecular weight of L-ribono-1,4-lactone is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Scientific Research Applications
Synthesis of Natural Products
- A study by Moreaux et al. (2019) presented a diastereoselective chemo-enzymatic synthetic pathway to D-(+)-ribono-1,4-lactone from cellulose-based levoglucosenone. This synthesis is significant for producing various natural products, functional additives for drugs, food, feed, or cosmetics (Moreaux et al., 2019).
Formation of Cyclic Acetal and Ketal Derivatives
- Research by Han et al. (1993) focused on the reactions of D-ribono-1,4-lactone with benzaldehyde and acetone in acidic media, leading to the formation of cyclic acetal and ketal derivatives. This is relevant in the context of molecular mechanics and the thermodynamic stability of products (Han et al., 1993).
Synthesis of Enantiomers of 2-C-Methyl-Ribono-1,4-lactone
- Booth et al. (2008) described the synthesis of 2-C-methyl-D-ribono-1,4-lactone and its enantiomers from D-glucose and L-glucose. These compounds are important for the development of chiral compounds (Booth et al., 2008).
Synthesis of L-Ribose
- Takahashi et al. (2002) demonstrated an efficient conversion of D-Mannono-1,4-lactone into L-ribose, a key step in synthesizing various bioactive compounds (Takahashi et al., 2002).
Reduction to Hemiacetals
- A study by González et al. (2016) showed the reduction of ribono-1,4-lactones to pentose or hexose hemiacetals. This process is significant in carbohydrate chemistry and is compatible with commonly used protecting groups (González et al., 2016).
Crystal Structure Analysis
- Kinoshita et al. (1981) explored the crystal structure of D-ribono-1,4-lactone at low temperatures, providing insights into its molecular conformation and interactions (Kinoshita et al., 1981).
Synthesis of Polyamides
- Bueno et al. (1997) synthesized stereoregular AB-type polyamides based on D-ribono-1,4-lactone. These polyamides displayed optical activity and had affinity to water, important for material science applications (Bueno et al., 1997).
Future Directions
In recent years, nucleosides analogues, a class of well-established bioactive compounds, have been the subject of renewed interest from the scientific community thanks to their antiviral activity . The COVID-19 global pandemic, indeed, spread light on the antiviral drug Remdesivir, an adenine C -nucleoside analogue . This new attention of the medical community on Remdesivir prompts the medicinal chemists to investigate once again C -nucleosides . One of the essential building blocks to synthetize these compounds is the D- (+)-ribono-1,4-lactone .
properties
IUPAC Name |
(3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-HZLVTQRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@@H](C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-ribono-1,4-lactone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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